4-(4-Chlorobutyl)-1,1'-biphenyl
Description
4-(4-Chlorobutyl)-1,1'-biphenyl is a halogenated biphenyl derivative featuring a chlorobutyl chain attached to the biphenyl core. This structural motif combines the rigidity of the biphenyl system with the electron-withdrawing and steric effects of the chlorinated alkyl chain. The chlorobutyl substituent may influence solubility, thermal stability, and electronic properties, making it a candidate for tailored material design.
Properties
Molecular Formula |
C16H17Cl |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-phenylbenzene |
InChI |
InChI=1S/C16H17Cl/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13H2 |
InChI Key |
YWYLUFZZFXQXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutyl)-1,1’-biphenyl typically involves the reaction of 4-chlorobutyl chloride with biphenyl in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorobutyl)-1,1’-biphenyl can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the biphenyl core can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: 4-(4-Hydroxybutyl)-1,1’-biphenyl, 4-(4-Aminobutyl)-1,1’-biphenyl.
Oxidation: 4-(4-Chlorobutyl)-1,1’-biphenyl-4-ol.
Reduction: 4-(4-Chlorocyclohexyl)-1,1’-biphenyl.
Scientific Research Applications
4-(4-Chlorobutyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The biphenyl core can undergo electrophilic aromatic substitution, allowing for further functionalization. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The introduction of halogen atoms or alkyl chains to biphenyl systems significantly alters HOMO/LUMO energy levels. For example:
- FDPAVBi (fluorinated triphenylamine derivative): Fluorine substitution reduced HOMO and LUMO levels compared to its non-fluorinated analog, DPAVBi, with a greater reduction in HOMO, leading to a widened bandgap and blue-shifted emission .
- 4-(4-Chlorobutyl)-1,1'-biphenyl : While direct data are unavailable, chlorine’s lower electronegativity (vs. fluorine) and the alkyl chain’s inductive effects may result in milder electronic perturbations. The chlorobutyl group could lower HOMO/LUMO levels less dramatically than fluorine but enhance solubility due to its flexible alkyl chain.
Fluorescence Properties
Substituents critically affect emission profiles and quantum efficiency:
Thermal Stability and Morphology
Thermal properties are influenced by substituent rigidity and intermolecular interactions:
Fluorination in FDPAVBi increased melting points significantly, whereas the chlorobutyl group may offer intermediate thermal stability. The alkyl chain could lower $ T_g $ due to enhanced molecular mobility.
Solubility and Processability
- FDPAVBi/DPAVBi: Aromatic fluorination reduces solubility in non-polar solvents .
- This compound : The chlorobutyl chain likely improves solubility in organic solvents (e.g., chloroform, THF), facilitating solution-based processing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
